N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,4-Dichlorophenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 2,4-dichlorophenyl group, a sulfanyl linker, and a substituted 1,2,4-triazole core. The triazole ring is further functionalized with an ethyl group and a 1-ethyl-1H-pyrazol-4-yl moiety.
Properties
Molecular Formula |
C17H18Cl2N6OS |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[[4-ethyl-5-(1-ethylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H18Cl2N6OS/c1-3-24-9-11(8-20-24)16-22-23-17(25(16)4-2)27-10-15(26)21-14-6-5-12(18)7-13(14)19/h5-9H,3-4,10H2,1-2H3,(H,21,26) |
InChI Key |
WGJCIAQNGVJZDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN=C(N2CC)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenylamine, is reacted with acetic anhydride to form N-(2,4-dichlorophenyl)acetamide.
Synthesis of the Pyrazolyl Intermediate: Ethyl hydrazinecarboxylate is reacted with ethyl acetoacetate to form 1-ethyl-1H-pyrazol-4-yl.
Formation of the Triazolyl Intermediate: The pyrazolyl intermediate is further reacted with thiourea and ethyl iodide to form the triazolyl intermediate.
Final Coupling Reaction: The triazolyl intermediate is coupled with N-(2,4-dichlorophenyl)acetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Cellular signaling pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- Triazole Substitution: The pyrazolyl group in the target compound (vs.
- Aryl Group: The 2,4-dichlorophenyl moiety (electron-withdrawing) contrasts with electron-donating groups (e.g., methoxy, dimethylamino) in analogs, influencing solubility and receptor binding .
Anti-Exudative Activity
Analogous compounds, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models .
Olfactory Receptor Agonism
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12, structurally related triazole-acetamides, are potent Orco agonists . The target compound’s pyrazolyl substitution could alter agonist potency due to differences in hydrogen bonding or steric hindrance.
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